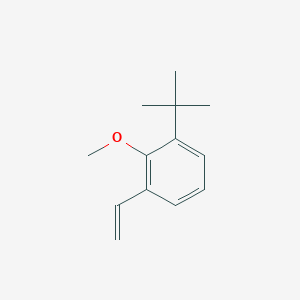

1-(tert-Butyl)-2-methoxy-3-vinylbenzene

説明

1-(tert-Butyl)-2-methoxy-3-vinylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bulky tert-butyl group at position 1, a methoxy group at position 2, and a vinyl group at position 3. These substituents confer unique electronic and steric properties. The tert-butyl group enhances hydrophobicity and steric hindrance, while the methoxy group acts as an electron donor via resonance.

特性

IUPAC Name |

1-tert-butyl-3-ethenyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-6-10-8-7-9-11(12(10)14-5)13(2,3)4/h6-9H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYXDHKIXMFTPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-methoxy-3-vinylbenzene typically involves the alkylation of a benzene derivative with tert-butyl groups, followed by the introduction of methoxy and vinyl groups. One common method involves the use of tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group. The methoxy group can be introduced via methylation using methanol and a strong acid like sulfuric acid. The vinyl group can be added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 1-(tert-Butyl)-2-methoxy-3-vinylbenzene may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis .

化学反応の分析

Types of Reactions: 1-(tert-Butyl)-2-methoxy-3-vinylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation with palladium on carbon as a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Ethyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

1-(tert-Butyl)-2-methoxy-3-vinylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions due to its unique structural features.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions

作用機序

The mechanism of action of 1-(tert-Butyl)-2-methoxy-3-vinylbenzene involves its interaction with various molecular targets. The tert-butyl group can induce steric hindrance, affecting the compound’s reactivity. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s chemical behavior. The vinyl group can undergo polymerization, leading to the formation of larger molecular structures .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-(tert-Butyl)-2-methoxy-3-vinylbenzene with three analogs, highlighting key structural, synthetic, and functional differences.

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- The methoxy group activates the ring for EAS via resonance, while the vinyl group may participate in conjugation or addition reactions .

- (E)-1-methoxy-3-(2-phenyl-2-(p-tolyl)vinyl)benzene : The diarylvinyl group introduces extended conjugation, enhancing UV absorption properties. However, steric bulk from the phenyl and p-tolyl groups may reduce reactivity compared to the simpler vinyl group in the target compound .

- 1-(3-(tert-Butyl)-4-methoxyphenyl)ethanone: The ketone group is electron-withdrawing, deactivating the ring for EAS. The para-methoxy group directs substituents to specific positions, contrasting with the ortho-methoxy orientation in the target compound .

Stability and Handling

- While direct data for the target compound is unavailable, similar precautions likely apply.

- In contrast, the diarylvinyl compound may pose fewer handling risks due to its stability under ambient conditions, as inferred from its use in synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。